1,4-Pentadien-3-one, 1,5-bis(2,3-dimethoxyphenyl)-, (1E,4E)-
Overview
Description
1,4-Pentadien-3-one, 1,5-bis(2,3-dimethoxyphenyl)-, (1E,4E)- is a chemical compound with the molecular formula C21H22O5 and a molecular weight of 354.4 g/mol . This compound is known for its unique structure, which includes two 2,3-dimethoxyphenyl groups attached to a pentadienone backbone. It is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 1,4-Pentadien-3-one, 1,5-bis(2,3-dimethoxyphenyl)-, (1E,4E)- typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of 2,3-dimethoxybenzaldehyde with a suitable diene precursor . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,4-Pentadien-3-one, 1,5-bis(2,3-dimethoxyphenyl)-, (1E,4E)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the methoxy groups on the phenyl rings can be replaced by other substituents using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1,4-Pentadien-3-one, 1,5-bis(2,3-dimethoxyphenyl)-, (1E,4E)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as an inhibitor of specific enzymes or its potential use in drug development.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 1,4-Pentadien-3-one, 1,5-bis(2,3-dimethoxyphenyl)-, (1E,4E)- involves its interaction with specific molecular targets and pathways. For example, it has been identified as an inhibitor of thioredoxin reductase 1 (TrxR1), an enzyme involved in cellular redox regulation . By inhibiting TrxR1, the compound can disrupt redox homeostasis and induce oxidative stress in cells, leading to various biological effects.
Comparison with Similar Compounds
1,4-Pentadien-3-one, 1,5-bis(2,3-dimethoxyphenyl)-, (1E,4E)- can be compared with other similar compounds, such as:
1,4-Pentadien-3-one, 1,5-bis(2,3-dimethoxyphenyl)-, (1E,4Z)-: This isomer differs in the configuration of the double bonds, which can lead to different chemical and biological properties.
1,4-Pentadien-3-one, 1,5-bis(3,4-dimethoxyphenyl)-, (1E,4E)-: This compound has methoxy groups in different positions on the phenyl rings, which can affect its reactivity and interactions with biological targets.
1,4-Pentadien-3-one, 1,5-bis(2,3-dimethoxyphenyl)-, (1Z,4E)-:
The uniqueness of 1,4-Pentadien-3-one, 1,5-bis(2,3-dimethoxyphenyl)-, (1E,4E)- lies in its specific structure and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1,5-bis(2,3-dimethoxyphenyl)penta-1,4-dien-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-23-18-9-5-7-15(20(18)25-3)11-13-17(22)14-12-16-8-6-10-19(24-2)21(16)26-4/h5-14H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNRKPCFLXRJGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=CC(=O)C=CC2=C(C(=CC=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360554 | |
Record name | 1,4-Pentadien-3-one, 1,5-bis(2,3-dimethoxyphenyl)-, (1E,4E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170950-29-5 | |
Record name | 1,4-Pentadien-3-one, 1,5-bis(2,3-dimethoxyphenyl)-, (1E,4E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.